An In-depth Technical Guide to 4-Ethynyl-1,5-dimethyl-1H-pyrazole
An In-depth Technical Guide to 4-Ethynyl-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethynyl-1,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and chemical biology. The guide details its synthesis, physicochemical properties, and diverse applications, with a focus on its role as a versatile building block in drug discovery and as a tool in bioorthogonal chemistry. The synthesis section outlines a robust and reproducible multi-step protocol, including the iodination of the pyrazole core, Sonogashira coupling to introduce the ethynyl moiety, and subsequent deprotection. Key physicochemical and spectroscopic data are presented to aid in characterization. The applications section explores the utility of the terminal alkyne in "click" chemistry for the construction of complex molecular architectures and bioconjugation. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and chemical probes.
Introduction: The Pyrazole Scaffold and the Significance of the Ethynyl Group
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique electronic and steric properties of the pyrazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets.[3]
The introduction of an ethynyl group at the C4 position of the pyrazole ring, as in 4-Ethynyl-1,5-dimethyl-1H-pyrazole, dramatically expands its synthetic utility. The terminal alkyne is a highly reactive functional group that can participate in a variety of carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[4] This bioorthogonal reaction allows for the efficient and specific conjugation of the pyrazole moiety to other molecules, such as biomolecules or fluorescent probes, under mild, aqueous conditions.[5][6][7] This capability makes 4-Ethynyl-1,5-dimethyl-1H-pyrazole a valuable building block for the synthesis of complex drug candidates, as well as a tool for chemical biology and drug target identification.
This guide will provide a detailed exploration of the synthesis, properties, and applications of this important molecule.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-Ethynyl-1,5-dimethyl-1H-pyrazole is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 61514-54-3 | [8] |
| Molecular Formula | C₇H₈N₂ | [9] |
| Molecular Weight | 120.15 g/mol | [9] |
| Predicted XlogP | 0.9 | [9] |
| Appearance | Predicted to be a solid or oil | - |
Spectroscopic Data (Predicted and Comparative)
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the pyrazole ring proton. The ethynyl proton will appear as a singlet in a region characteristic of terminal alkynes. Based on similar structures, the following approximate chemical shifts (in ppm) can be anticipated: a singlet for the N-methyl group, a singlet for the C5-methyl group, a singlet for the C3-proton of the pyrazole ring, and a singlet for the acetylenic proton.[10][11][12][13]
-
¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon framework of the molecule. Characteristic signals for the two methyl carbons, the pyrazole ring carbons, and the two sp-hybridized carbons of the ethynyl group are expected.[4][14]
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by specific absorption bands corresponding to the functional groups present. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. A medium to weak absorption in the range of 2100-2140 cm⁻¹ corresponds to the C≡C triple bond stretch.[15]
-
Mass Spectrometry (MS) (Predicted): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN or N₂ from the pyrazole ring, as well as fragmentation of the methyl and ethynyl substituents.[16]
Synthesis of 4-Ethynyl-1,5-dimethyl-1H-pyrazole: A Multi-Step Approach
The synthesis of 4-Ethynyl-1,5-dimethyl-1H-pyrazole can be efficiently achieved through a three-step sequence starting from a suitable pyrazole precursor. This strategy involves the introduction of a halogen at the C4 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group in a protected form, and finally, deprotection to yield the terminal alkyne.
Step 1: Iodination of 1,5-Dimethyl-1H-pyrazole
The first step involves the regioselective iodination of the pyrazole ring at the C4 position. This is a crucial step as it sets the stage for the subsequent cross-coupling reaction.
Causality behind Experimental Choices: The use of molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) is an effective method for the electrophilic iodination of electron-rich heterocycles like pyrazoles. The reaction proceeds under mild conditions and generally provides the desired 4-iodo-pyrazole with good selectivity.
Experimental Protocol:
-
To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in water, add molecular iodine (I₂) (0.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add potassium carbonate (K₂CO₃) portion-wise and continue stirring for another 1-2 hours.
-
Slowly add 30% hydrogen peroxide (H₂O₂) solution dropwise and continue stirring for 1-2 hours.
-
Heat the reaction mixture in an oil bath at 100-140 °C until all solids dissolve.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-iodo-1,5-dimethyl-1H-pyrazole.
Step 2: Sonogashira Coupling with Ethynyltrimethylsilane
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] In this step, the 4-iodo-pyrazole is coupled with a protected alkyne, ethynyltrimethylsilane.
Causality behind Experimental Choices: The use of a trimethylsilyl (TMS) protecting group for the alkyne is advantageous as it prevents self-coupling of the terminal alkyne and often leads to cleaner reactions and higher yields. The palladium catalyst, typically with a phosphine ligand, and a copper(I) co-catalyst are essential for the catalytic cycle. A base, such as an amine, is required to generate the copper acetylide intermediate.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-1,5-dimethyl-1H-pyrazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 2 mol%), and copper(I) iodide (CuI) (e.g., 4 mol%).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (e.g., 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 1,5-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.[17][19]
Step 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to yield the desired terminal alkyne.
Causality behind Experimental Choices: A mild base, such as potassium carbonate (K₂CO₃) in methanol, is a common and effective method for the deprotection of TMS-protected alkynes. This method is generally high-yielding and proceeds under mild conditions, preserving other functional groups in the molecule.
Experimental Protocol:
-
Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary to obtain 4-Ethynyl-1,5-dimethyl-1H-pyrazole.[20]
Applications in Drug Discovery and Chemical Biology
The presence of the terminal alkyne functionality makes 4-Ethynyl-1,5-dimethyl-1H-pyrazole a highly valuable and versatile building block in several areas of chemical research.
Medicinal Chemistry and Drug Design
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and drug-like properties of the 1,5-dimethyl-1H-pyrazole core make it an attractive fragment for FBDD campaigns. The ethynyl group serves as a vector for fragment evolution, allowing for the rapid generation of a library of derivatives through "click" chemistry. These derivatives can then be screened for binding to a biological target.
-
Lead Optimization: In lead optimization, the ethynyl group can be used to introduce a wide variety of substituents to explore the structure-activity relationship (SAR) of a lead compound. The resulting triazole linkage formed via "click" chemistry is metabolically stable and can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic and pharmacodynamic properties of the drug candidate.
Bioorthogonal Chemistry
-
Bioconjugation: The ability of the terminal alkyne to undergo "click" reactions with azides under biocompatible conditions makes 4-Ethynyl-1,5-dimethyl-1H-pyrazole an excellent tool for bioconjugation.[5][6] It can be used to label proteins, nucleic acids, and other biomolecules with the pyrazole moiety for various applications, including proteomics and diagnostics.
-
Chemical Probes: The pyrazole can be incorporated into chemical probes to study biological processes. For example, it can be attached to a fluorescent dye to visualize the localization of a target protein within a cell or to a biotin tag for affinity purification.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Ethynyl-1,5-dimethyl-1H-pyrazole and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[21][22][23]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Ethynyl-1,5-dimethyl-1H-pyrazole is a valuable and versatile heterocyclic compound with significant potential in medicinal chemistry and chemical biology. Its straightforward synthesis and the reactivity of its terminal alkyne group in "click" chemistry make it an attractive building block for the construction of complex molecules and bioconjugates. This guide has provided a comprehensive overview of its synthesis, properties, applications, and handling, and it is hoped that this information will facilitate its use in the development of new therapeutic agents and research tools.
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